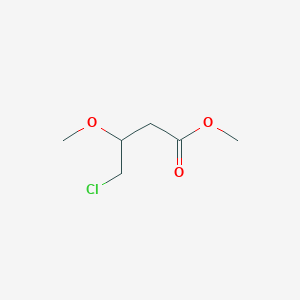
Methyl 4-chloro-3-methoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-methoxybutanoate is an organic compound with the molecular formula C6H11ClO3. It is a derivative of butanoic acid, featuring a chloro and a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the alkylation of methyl 4-chloro-3-oxobutanoate with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-methoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to yield alcohols.
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to produce 4-chloro-3-methoxybutanoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of 4-azido-3-methoxybutanoate or 4-thiocyanato-3-methoxybutanoate.
Oxidation: Formation of 4-chloro-3-methoxybutanoic acid.
Reduction: Formation of 4-chloro-3-methoxybutanol.
Scientific Research Applications
Methyl 4-chloro-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group, being an electron-withdrawing group, makes the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the chloro group is replaced by other functional groups. The methoxy group, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Methyl 4-methoxybutanoate: Lacks the chloro group, making it less reactive towards nucleophiles.
Methyl 4-chlorobutanoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 4-chloro-3-oxobutanoate: Contains a keto group, making it more reactive towards nucleophiles and electrophiles.
Uniqueness: Methyl 4-chloro-3-methoxybutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
98486-31-8 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
methyl 4-chloro-3-methoxybutanoate |
InChI |
InChI=1S/C6H11ClO3/c1-9-5(4-7)3-6(8)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
YCZIPIXITSDILM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


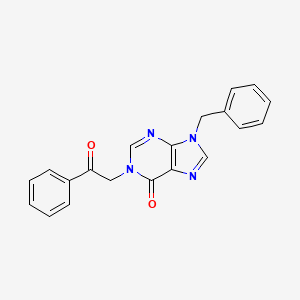
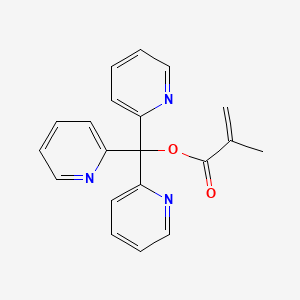
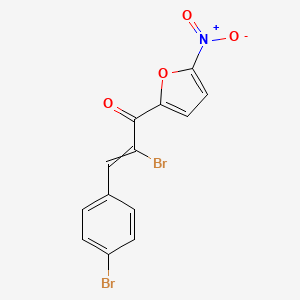
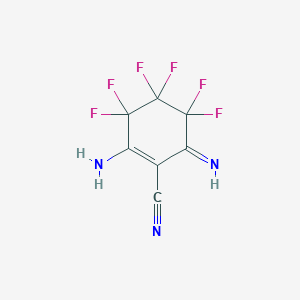

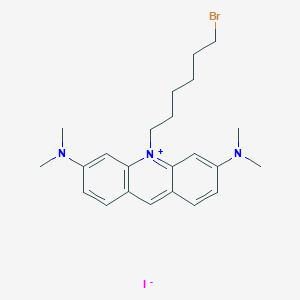
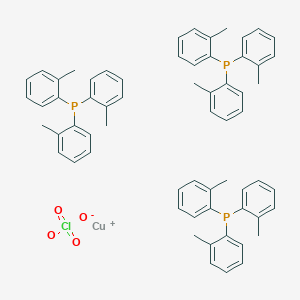
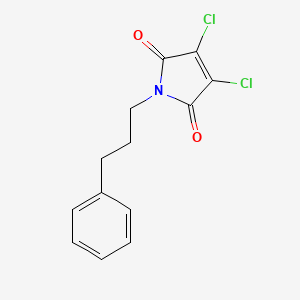
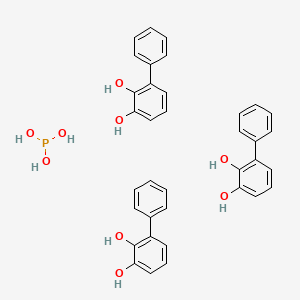
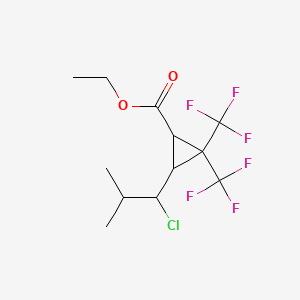
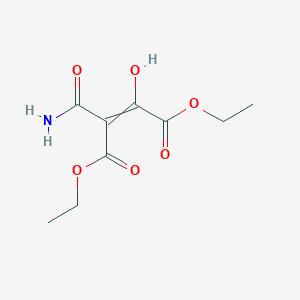
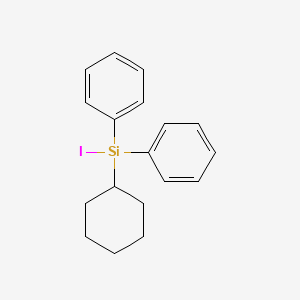
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
